3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide
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Overview
Description
3’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methoxy group (-OCH₃) at the 3’ position, a methyl group (-CH₃) at the 4 position, and a carboxamide group (-CONH₂) at the 2 position
Preparation Methods
The synthesis of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors to modulate cellular responses .
Comparison with Similar Compounds
3’-Methoxy-4-methyl-[1,1’-biphenyl]-2-carboxamide can be compared with other biphenyl derivatives:
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but lacks the carboxamide group, which may result in different chemical reactivity and biological activity.
4’-Methoxy-[1,1’-biphenyl]-4-yl 2-[difluoro(2,2,3,3,5,5,6,6-octafluoro-4-morpholinyl)methyl]-2,3,3,3-tetrafluoropropanoate: A more complex derivative with additional fluorine and morpholine groups, used in specialized applications.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-methylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H2,16,17) |
InChI Key |
VPPZXOJTKQUYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)C(=O)N |
Origin of Product |
United States |
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